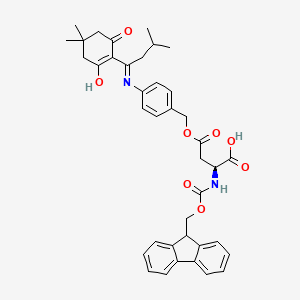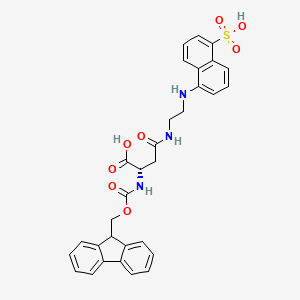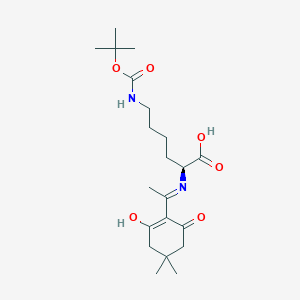
Dde-L-lys(boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dde-L-lys(boc)-OH, also known as di-tert-butyl-L-lysine, is an amino acid derivative that is a commonly used reagent in the field of organic chemistry. It is a versatile compound that can be used in a variety of synthetic applications, including peptide synthesis and the development of peptide-based drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
1. DNA Damage Response and Cancer Therapy
Dde-L-lys(boc)-OH and its related compounds have been implicated in the study of DNA damage response (DDR) mechanisms, particularly in the context of cancer therapy. Research suggests that the ubiquitin-dependent proteasomal degradation system, closely associated with DDR, plays a central role in the repair of DNA double-strand breaks (DSBs), proposing new perspectives for anti-cancer therapy (Ramadan & Meerang, 2011).
2. Nanotechnology and Drug Delivery
Nanoparticle-based drug delivery systems (DDS) represent a significant area of development, with Dde-L-lys(boc)-OH-related compounds serving as critical components. These systems aim to enhance the therapeutic efficacy of drugs by facilitating targeted delivery to specific body areas, notably in the treatment of malignancies and in medical imaging applications (Kingsley et al., 2006).
3. Boron Neutron Capture Therapy (BNCT)
In the realm of cancer treatment, boron neutron capture therapy (BNCT) emerges as a novel application area for compounds related to Dde-L-lys(boc)-OH. The therapy relies on the selective delivery of boron to cancer cells, followed by neutron irradiation. The review by Yanagië et al. (2008) explores various drug delivery systems, including liposomes and monoclonal antibodies, to enhance the effectiveness of BNCT, underscoring the importance of targeted delivery in cancer therapy (Yanagië et al., 2008).
4. Environmental Pollution and Endocrine Disruptors
Studies have examined the role of DDT and its metabolites (including DDE) as environmental pollutants and endocrine disruptors, affecting wildlife and potentially human health. While not directly related to Dde-L-lys(boc)-OH, these studies provide context for the broader implications of chemical compounds on health and the environment (Turusov, Rakitsky, & Tomatis, 2002).
5. Advanced Materials for Environmental Remediation
Research into layered double hydroxides (LDHs) has identified these materials as effective for the removal of boron species from water, showcasing the potential for Dde-L-lys(boc)-OH-related compounds in environmental remediation efforts. The review by Theiss, Ayoko, and Frost (2013) delves into the mechanisms through which LDHs adsorb boron species, emphasizing the importance of developing new materials for environmental protection (Theiss, Ayoko, & Frost, 2013).
Eigenschaften
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZKDZPORXJLE-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-L-lys(boc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

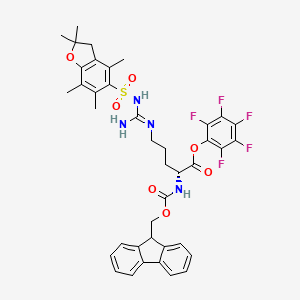
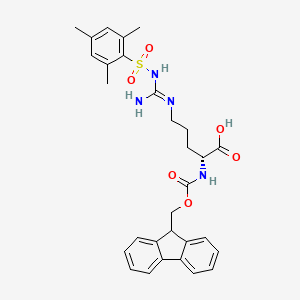
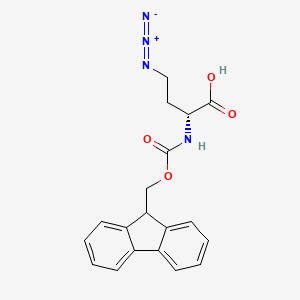

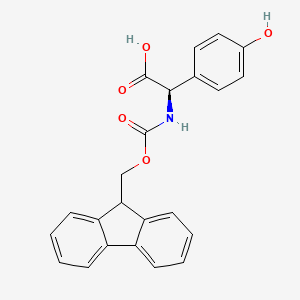
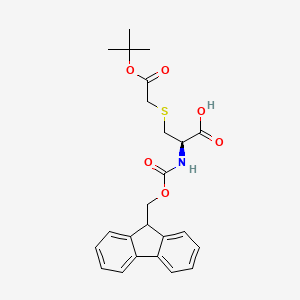
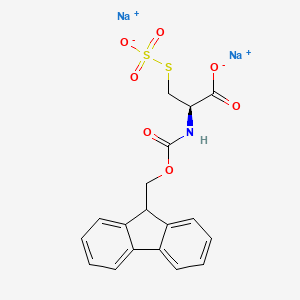

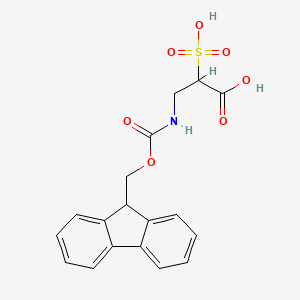
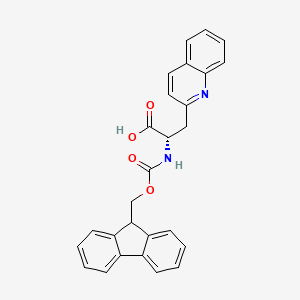
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
